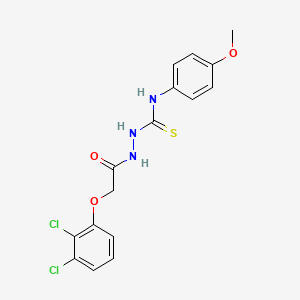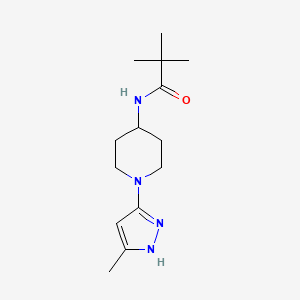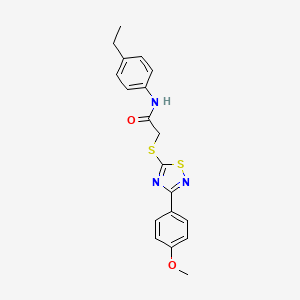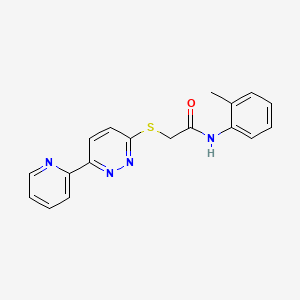
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic compound that has been used for a wide variety of scientific research applications. This compound is a member of the thiosemicarbazide family and is a derivative of the parent compound thiosemicarbazide. It is a white crystalline solid that is soluble in water and has a molecular weight of 375.3 g/mol. It is a versatile compound that has been used in the synthesis of a variety of compounds, and has been studied for its biochemical and physiological effects.
科学的研究の応用
Anticancer Potential
Research on thiosemicarbazide derivatives, including structures similar to 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide, has shown promising anticancer activity. Specifically, these compounds have been synthesized and evaluated for their potential as anticancer agents against melanoma cells. The studies reveal that certain thiosemicarbazide derivatives exhibit cytotoxicity towards melanoma cells without being toxic to normal fibroblasts, indicating their specificity and potential therapeutic value in cancer treatment. These findings are supported by comprehensive analyses, including gene expression studies, which suggest the downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, as a mechanism of action. This enzyme is a promising therapeutic target due to the rapid proliferation of cancer cells and their increased demand for nucleotide synthesis (Kozyra et al., 2022).
DNA Intercalation and Anticancer Activity
Another line of research has focused on thiosemicarbazides' ability to intercalate with DNA, highlighting a new class of compounds with potential anticancer activity. These studies have synthesized and characterized thiosemicarbazide derivatives for their cytotoxic effects on stomach cancer cell lines, revealing mechanisms of action that include DNA synthesis disorders and damage, such as abasic sites and double-strand breaks. This suggests that the anticancer activity of these compounds may result from their interactions with DNA and cell cycle interruption, underscoring their potential as therapeutic agents against cancer (Pitucha et al., 2020).
Synthesis and Biological Activities
Further studies have explored the synthesis of thiosemicarbazide derivatives and their diverse biological activities. These activities include antimicrobial and antitubercular effects, in addition to anticancer properties. The research indicates that modifications to the thiosemicarbazide structure can lead to compounds with significant biological activities, providing a foundation for the development of new therapeutic agents with multiple biological targets (Hirpara et al., 2003).
Enzyme Inhibition
Additionally, thiosemicarbazide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, including lipase and α-glucosidase inhibition. This research suggests potential applications in treating conditions related to enzyme dysregulation, such as metabolic disorders. The findings indicate that specific compounds exhibit strong inhibitory effects on these enzymes, highlighting the versatility of thiosemicarbazide derivatives in therapeutic applications beyond their anticancer potential (Bekircan et al., 2015).
特性
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-11-7-5-10(6-8-11)19-16(25)21-20-14(22)9-24-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPKXSBMZOGINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)

![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2718636.png)
![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2718638.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopropyloxalamide](/img/structure/B2718639.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)

![Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate](/img/structure/B2718643.png)


![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718647.png)